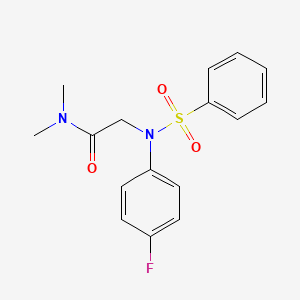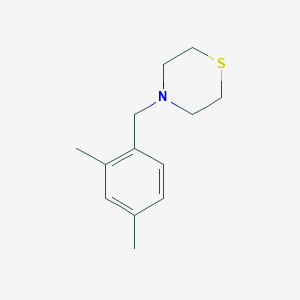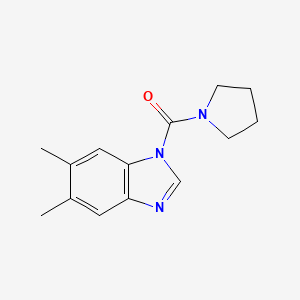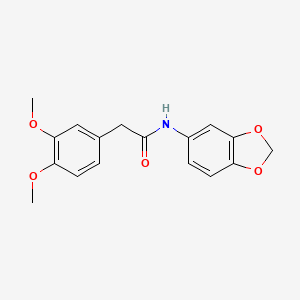
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPA is a benzamide derivative that has been synthesized using different methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride.
Applications De Recherche Scientifique
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to have a low toxicity profile in animal models, making it a potential candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has several advantages for lab experiments, including its low toxicity profile and its potential applications in various fields. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. This compound also requires further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, including further studies on its mechanism of action and potential applications in various fields. This compound has shown potential as a candidate for the treatment of inflammatory diseases, cancer, and other conditions. Further studies are needed to fully understand the potential of this compound and to develop it into a viable therapeutic agent. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route.
Méthodes De Synthèse
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide can be synthesized through various methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride in the presence of a base. The reaction results in the formation of this compound, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl isocyanate or benzoyl azide.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(12-6-4-3-5-7-12)15(18)11-8-9-14(21-2)13(10-11)17(19)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJWROCDJWENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)


![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)
![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)


